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Clociguanil is a dihydrotriazine compound developed as a direct, active analog of the cyclic metabolite of

proguanil and chlorproguanil [1]. Its primary biological activity is the potent inhibition of the malaria

parasite's dihydrofolate reductase (DHFR) enzyme [1].

Target: Plasmodium DHFR, a key enzyme in the folate biosynthesis pathway essential for parasite

nucleic acid synthesis [1].
Mechanism: It competitively inhibits DHFR, disrupting the parasite's ability to replicate DNA and

leading to its death [1].
Rationale for Development: It was designed to bypass the need for metabolic activation required by

its prodrug predecessors (proguanil, chlorproguanil) and to combat parasites resistant to other DHFR
inhibitors like pyrimethamine [1].

Efficacy and Pharmacological Profile

The following table summarizes the key experimental data and pharmacological properties of clociguanil

from pre-clinical and clinical studies [1]:

Aspect Summary of Data / Findings

In Vitro Potency
(Enzyme)

Extremely high potency with a reported EC50 of 1 pM against the DHFR

enzyme.
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Aspect Summary of Data / Findings

In Vivo Efficacy (Mouse
Model)

10 times more active than chloroquine and over 30 times more active than
cycloguanil when administered subcutaneously.

Clinical Trial Outcomes Failed to prevent parasitemia in volunteers infected with a multiple-
resistant P. falciparum strain at an oral dose of 0.84 g/day.

Key Pharmacokinetic
Limitation

Exhibited low oral absorption and a relatively short half-life in humans,
leading to deceptive clinical results and abandonment.

A clinical study in the Gambia demonstrated that clociguanil had no advantages over existing drugs like

pyrimethamine and/or proguanil, with its rapid excretion ruling out single-dose therapy [1].

Key Experimental Models and Protocols

The activity and efficacy of clociguanil were established through standard antimalarial drug development

assays.

In Vitro DHFR Inhibition Assay: This protocol measures a compound's ability to directly inhibit the
purified or recombinant Plasmodium DHFR enzyme. The extremely low EC50 of 1 pM for clociguanil

was likely determined through a similar enzymatic assay, quantifying the concentration needed to

inhibit 50% of the enzyme's activity [1].
In Vivo Rodent Malaria Model (e.g., P. berghei in mice): This model tests a drug's efficacy in a live

host. Infected mice are treated with the test compound, and parameters like parasitemia
suppression and mean survival time (MST) are measured [1]. Clociguanil's high subcutaneous

efficacy was confirmed this way.

Reasons for Clinical Failure and Abandonment

The diagram below summarizes the key factors that led to the discontinuation of clociguanil's development:
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Clociguanil

Key Limitations

Low Oral Absorption Short Half-Life

Clinical Consequences

Inadequate drug levels
for cure

Unsuitable for
single-dose therapy

Development Abandoned

Click to download full resolution via product page

> Clociguanil development pathway and failure reasons.

The promising pre-clinical profile of clociguanil did not translate to clinical success due to insurmountable

pharmacokinetic flaws [1].

Legacy and Modern Context

While clociguanil itself failed, its lineage is significant. Research into biguanide and dihydrotriazine

antifolates continued, leading to compounds like WR99210 and its prodrugs, which were designed to

overcome the poor tolerability of earlier candidates [2] [3]. The knowledge gained from clociguanil
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contributed to the understanding of DHFR as a drug target and the challenges of developing effective

antimalarial agents.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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